molecular formula C23H18N2O2 B2761671 N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide CAS No. 1024153-57-8

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide

Cat. No. B2761671
CAS RN: 1024153-57-8
M. Wt: 354.409
InChI Key: QJNBAXWESKTWFR-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide, also known as PMN-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMN-2 is a small molecule that belongs to the class of pyridine-2-carboxamides and has a naphthalene-2-carboxamide moiety. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The electron-rich aromatic framework of 2-NAPHTHYL-N-(3-(PHENYLMETHOXY)(2-PYRIDYL))FORMAMIDE makes it an attractive candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some key areas include:

Multicomponent Reactions

2-NAPHTHYL-N-(3-(PHENYLMETHOXY)(2-PYRIDYL))FORMAMIDE has been utilized in multicomponent reactions (MCRs) to construct diverse heterocyclic frameworks. MCRs offer efficient synthetic routes and comply with Green Chemistry principles. Notably:

Privileged Scaffolds

The compound contributes to the design of privileged scaffolds, which serve as versatile starting points for further functionalization. Examples include:

Lewis Acid-Catalyzed Reactions

Several Lewis acidic catalysts have facilitated the condensation of 2-naphthol and aldehydes, leading to the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. These compounds exhibit interesting properties and have been studied for various applications .

properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBAXWESKTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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